molecular formula C13H17N3O4 B8380654 N,N-Dimethyl-3-morpholino-5-nitrobenzamide

N,N-Dimethyl-3-morpholino-5-nitrobenzamide

Cat. No.: B8380654
M. Wt: 279.29 g/mol
InChI Key: LKAGMSZIWOHUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-morpholino-5-nitrobenzamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N,N-dimethyl-3-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C13H17N3O4/c1-14(2)13(17)10-7-11(9-12(8-10)16(18)19)15-3-5-20-6-4-15/h7-9H,3-6H2,1-2H3

InChI Key

LKAGMSZIWOHUQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-morpholino-5-nitrobenzoic acid (0.500 g, 1.982 mmol) in DCM (5.0 mL) were added oxalyl chloride (0.23 mL, 2.58 mmol) and 1 drop DMF. The mixture was stirred under nitrogen (vessel vented with a needle) at 23° C. for 45 minutes, then concd under vacuum. The resulting residue was taken up in 4 mL DCM and added dropwise to a stirring solution of 2.0M dimethylamine in THF (1.289 mL, 2.58 mmol) and triethylamine (0.414 mL, 2.97 mmol). The reaction was stirred under nitrogen for 15 minutes, then diluted with 1N HCl. The organic phase was washed with 1M sodium hydroxide and brine, then dried over magnesium sulfate and concd. This afforded N,N-dimethyl-3-morpholino-5-nitrobenzamide as an orange amorphous solid. Mass Spectrum (ESI) m/e=280.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.289 mL
Type
reactant
Reaction Step Two
Quantity
0.414 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.